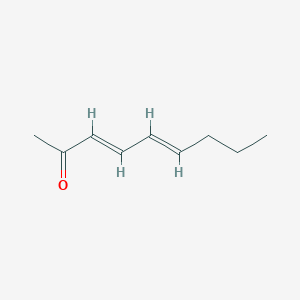

Nona-3,5-dien-2-one

Description

Structure

3D Structure

Properties

CAS No. |

80387-31-1 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

(3E,5E)-nona-3,5-dien-2-one |

InChI |

InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h5-8H,3-4H2,1-2H3/b6-5+,8-7+ |

InChI Key |

JETNPTUJXPNCAS-BSWSSELBSA-N |

Isomeric SMILES |

CCC/C=C/C=C/C(=O)C |

Canonical SMILES |

CCCC=CC=CC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Nona 3,5 Dien 2 One and Its Chiral Analogues

Stereoselective and Regioselective Synthetic Routes to Nona-3,5-dien-2-one (B6155564)

Stereoselective and regioselective control are paramount in modern organic synthesis. The following sections explore methodologies that achieve high levels of control in the formation of this compound and its analogues, including aldol (B89426) condensations, photochemical reactions, dehydration strategies, and cyclopropanation sequences.

Enantioselective and Diastereoselective Aldol Condensation Strategies

Aldol condensation represents a powerful carbon-carbon bond-forming reaction for the synthesis of β-hydroxy ketones and their dehydrated α,β-unsaturated counterparts. The use of chiral substrates, such as reducing sugars, provides an effective pathway to chiral dienones through stereoselective aldol reactions.

Research has demonstrated that the aldol reaction of protected reducing sugars with acetone (B3395972), catalyzed by a base like aqueous potassium carbonate, can produce chiral derivatives of this compound. psu.edu This approach leverages the inherent chirality of the sugar backbone to direct the stereochemical outcome of the reaction. For instance, the reaction of 2,3,4,6-tetra-O-benzyl-D-glucopyranose with acetone yields the chiral (3E,5Z,7S,8R)-nona-3,5-dien-2-one derivative. psu.eduresearchgate.net Similarly, using 2,3,4,6-tetra-O-benzyl-D-galactopyranose as the starting material affords the (3E,5Z,7R,8R)-nona-3,5-dien-2-one derivative. psu.edu These reactions proceed with notable stereoselectivity, highlighting the utility of carbohydrate-based synthons in asymmetric synthesis.

Table 1: Stereoselective Aldol Condensation for Chiral this compound Derivatives

| Starting Material | Product | Stereochemistry |

|---|---|---|

| 2,3,4,6-tetra-O-benzyl-D-glucopyranose | Chiral this compound derivative | (3E,5Z,7S,8R) |

Data sourced from research on aldol reactions of reducing sugars. psu.edu

Photochemical Synthesis and Cycloaddition Reactions in Dienone Formation

Photochemical reactions and cycloadditions offer unique pathways to cyclic and bicyclic dienone structures, which can be isomers or precursors to linear dienones. A notable example is the photochemical transformation of bicyclo[3.2.2]nona-3,6-dien-2-one, which can be used in the stereospecific total synthesis of other complex molecules. rsc.org

Cycloaddition reactions are also instrumental in constructing the bicyclo[3.2.2]nona-dien-one skeleton. For example, the Lewis acid-catalyzed reaction of tropone (B1200060) with 1,1-diethoxyethene (B179383) can yield 9,9-diethoxybicyclo[3.2.2]nona-3,6-dien-2-one. nih.gov The choice of Lewis acid catalyst, such as B(C₆F₅)₃, is crucial for directing the reaction towards the desired [4+2] cycloadduct. nih.gov Furthermore, visible-light-induced intermolecular dearomative cyclization of furans with alkynes, catalyzed by iridium complexes, has been developed for the synthesis of 1-oxaspiro[4.4]nona-3,6-dien-2-one derivatives, demonstrating a modern approach to related spirocyclic dienone skeletons. acs.orgcolab.ws

Dehydration-Based Methodologies for Conjugated Dienone Synthesis

The formation of the conjugated diene system in this compound is often achieved through dehydration reactions. smolecule.com This step is a critical component of synthesis pathways that begin with precursors such as alcohols or saturated ketones. In the context of the aldol condensation strategies discussed previously (Section 2.1.1), the initially formed β-hydroxy ketone adduct undergoes a subsequent base-catalyzed dehydration. psu.edu This elimination of a water molecule extends the conjugation from the ketone to form the stable dienone system, driving the reaction to completion and yielding the final α,β,γ,δ-unsaturated ketone. The stereochemistry of the resulting double bonds can often be controlled by the reaction conditions and the stereochemistry of the starting materials.

Cyclopropanation and Dehydrobromination Sequences in Polycyclic Dienone Synthesis

A multi-step strategy involving bromination, cyclopropanation, and dehydrobromination provides an effective route to bicyclic dienone frameworks. A key example demonstrates the synthesis of bicyclo[6.1.0]nona-3,5-diene derivatives starting from 1,5-cyclooctadiene. nih.govresearchgate.net The sequence begins with the monobromination of the cyclooctadiene, followed by a cyclopropanation reaction using ethyl diazoacetate, which forms the corresponding dibromobicyclo[6.1.0]nonane carboxylates. nih.govresearchgate.net The crucial step is the subsequent bis-dehydrobromination using a strong, non-nucleophilic base such as 1,8-diazabicyclo psu.edursc.orgundec-7-ene (DBU). nih.gov This double elimination reaction generates the conjugated diene system within the bicyclic framework, yielding ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylates. nih.govresearchgate.net While the final product in this specific sequence is a carboxaldehyde after further transformations, the methodology establishes a viable pathway for creating the bicyclo[6.1.0]nona-3,5-diene core, which could be adapted for ketone synthesis.

Table 2: Synthesis of Bicyclo[6.1.0]nona-3,5-diene Core

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Monobromination | N-Bromosuccinimide | 6-Bromo-1,4-cyclooctadiene |

| 2 | Cyclopropanation | Ethyl diazoacetate, CuSO₄ | Ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylate |

This sequence demonstrates the construction of the core bicyclic diene structure. nih.govresearchgate.net

Transition Metal-Catalyzed Approaches in Dienone Synthesis and Functionalization

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling efficient and selective transformations. Palladium, in particular, has been widely used in the formation and functionalization of dienones and their precursors.

Palladium-Catalyzed Reactions for Dienone Precursors

Palladium-catalyzed reactions are highly effective for constructing the carbon backbone of dienone precursors. One prominent method is the carbonylative telomerization of butadiene. rsc.org In this reaction, two molecules of 1,3-butadiene (B125203) are coupled with carbon monoxide and a nucleophile, such as an alcohol or a carboxylic acid, in the presence of a palladium catalyst. rsc.orgresearchgate.net This process efficiently produces ethyl nona-3,8-dienoate or the corresponding mixed anhydride, which are valuable C9 precursors. rsc.org These nona-3,8-dienoate esters contain the requisite nine-carbon chain and can be envisioned as intermediates for isomerization into the conjugated this compound system.

Another relevant palladium-catalyzed approach involves the aromatization of N-arylcyclohexane enaminones, which are synthesized from the condensation of cyclohexane-1,3-dione and various anilines. mdpi.com Treatment of these enaminones with a Pd(0) catalyst leads to the formation of diarylamines, which can then undergo a Pd(II)-catalyzed cyclization to form carbazole (B46965) frameworks. mdpi.com This methodology highlights the use of palladium catalysis to transform cyclic ketone derivatives, which are structurally related to potential precursors of this compound.

Copper-Mediated Transformations of Conjugated Diene Systems

Copper-catalyzed reactions, particularly asymmetric conjugate additions (ACA), represent a powerful tool for the stereoselective synthesis of chiral molecules from polyenic Michael acceptors like dienones. beilstein-journals.orgnih.gov The regioselectivity of the nucleophilic attack (1,4- vs. 1,6-addition) is a critical challenge that can be controlled by modulating the catalyst system, including the metal source, chiral ligand, and nucleophile. beilstein-journals.org

The enantioselective 1,4-addition of organozinc reagents to acyclic dienones has been achieved with high enantioselectivity (up to 95% ee) using copper/phosphoramidite catalytic systems. researchgate.net More challenging is the control of 1,6-conjugate addition. The first example of a copper-catalyzed enantioselective 1,6-conjugate addition was reported in 2001, where diethylzinc (B1219324) was added to a dienone with complete 1,6-regioselectivity, albeit with modest enantioselectivity (35% ee), using a Cu(OTf)₂/phosphoramidite system. beilstein-journals.orgnih.gov

Significant progress has since been made using various chiral ligands and organometallic reagents. For instance, the use of N-heterocyclic carbene (NHC) ligands in copper catalysis has enabled efficient and highly selective conjugate additions. nih.govnih.gov Silyl (B83357) conjugate additions to acyclic and cyclic dienones using PhMe₂Si-B(pin) have shown exceptional site-, diastereo-, and enantioselectivity, producing valuable allylsilanes. nih.govnih.gov These reactions typically proceed with complete 1,4-selectivity, but can be switched to exclusive 1,6-addition if the dienone contains a trisubstituted alkene conjugated to the carbonyl group. nih.gov

The combination of the DiPPAM ligand with a copper source has proven highly effective for the 1,6-conjugate addition of dialkylzinc reagents to acyclic dienones, achieving excellent regioselectivity (up to 98:2 for 1,6:1,4) and high enantioselectivity (up to 96% ee). thieme-connect.com This methodology has been extended to sequential 1,6/1,4-conjugate additions, further demonstrating its utility in constructing complex chiral structures. thieme-connect.com

| Dienone Type | Nucleophile | Catalyst System (Ligand) | Addition Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Acyclic Dienone | Dialkylzinc | Cu/DiPPAM | 1,6 | 80 | 96 | thieme-connect.com |

| Cyclic Dienone | Diethylzinc | Cu(OTf)₂ / (S,R,R)-L2 (Phosphoramidite) | 1,6 | 66 | 89 | beilstein-journals.orgnih.gov |

| Acyclic Dienone | PhMe₂Si-B(pin) | CuCl / NHC | 1,4 | 96 | 98 (99:1 er) | nih.gov |

| Cyclic Dienone | Triethylaluminium | Cu / (S,R,R)-L2 (Phosphoramidite) | 1,6 | 53 | 68 | beilstein-journals.orgnih.gov |

| Acyclic Dienoate | Allenylboron/Allene + B₂(pin)₂ | NHC-Cu | 1,6 | Up to 83 | Up to 98 (99:1 er) | nih.gov |

Total Synthesis Strategies for Complex Natural Products Incorporating this compound Motifs

The structural motif of this compound is a key feature in several complex natural products. A prominent example is majusculoic acid, a marine-derived cyclopropane (B1198618) fatty acid first isolated from cyanobacterial mats, which exhibits antifungal properties. mdpi.comresearchgate.net The structure of majusculoic acid contains a (3E,5Z)-6-bromonona-3,5-dien-1-yl fragment attached to a cyclopropane ring. mdpi.com

The total synthesis of both enantiomers of majusculoic acid has been accomplished, confirming the absolute configuration of the natural product. acs.orgnih.gov In one concise strategy for the synthesis of (-)-majusculoic acid, a key step is the construction of the conjugated diene via a Horner-Wadsworth-Emmons (HWE) reaction. mdpi.comnih.gov This approach started from a chiral epoxide, which was converted over several steps into an aldehyde intermediate. mdpi.comresearchgate.net The subsequent HWE reaction with a suitable phosphonate (B1237965) reagent established the desired (E,E)-conjugated diene system, which is a close analogue of the this compound core. nih.gov Another synthesis of the enantiomer, (+)-majusculoic acid, utilized a different strategy featuring a challenging bromoolefination step to construct the trisubstituted bromoolefin of the conjugated bromodiene system. acs.org

These syntheses highlight the importance of dienone and related diene motifs as building blocks for natural product synthesis and underscore the challenges associated with the stereocontrolled formation of their complex structures. mdpi.comacs.org

| Synthetic Target | Key Reaction for Diene Formation | Starting Material Fragment | Overall Steps | Reference |

|---|---|---|---|---|

| (-)-Majusculoic Acid | Horner-Wadsworth-Emmons (HWE) Reaction | Chiral Epoxide | 10 | mdpi.comnih.gov |

| (+)-Majusculoic Acid | Bromoolefination | (R)-propylene oxide | 13 | acs.orgnih.gov |

Chemoenzymatic Synthetic Routes Towards Dienone Architectures

Chemoenzymatic synthesis, which integrates the high selectivity of enzymes with the versatility of chemical reactions, offers powerful pathways to chiral dienone architectures. rsc.orgresearchgate.net Enzymes can be used to establish key stereocenters, which are then elaborated through chemical transformations.

A notable approach involves the use of dioxygenase enzymes to convert aromatic compounds like bromobenzene (B47551) into homochiral cis-1,2-dihydrocatechols. researchgate.netnih.govacs.org These chiral diols serve as versatile starting materials for the synthesis of complex molecules. For example, a homochiral bromobenzene-derived metabolite was transformed through a sequence of chemical reactions, including Suzuki-Miyaura cross-coupling and an Eschenmoser-Claisen rearrangement, into a precursor that, upon fragmentation, yielded a homochiral 4,4-disubstituted cyclohexa-2,5-dienone. nih.govacs.org This strategy allows for enantiomeric switching, meaning both enantiomers of the target dienone can be synthesized from a single chiral precursor by modifying the reaction sequence. acs.org

Another powerful enzymatic method is the asymmetric desymmetrization of prochiral substrates. The selective reduction of one of the double bonds in prochiral 2,5-cyclohexadienones has been achieved using an ene-reductase from Bacillus subtilis (YqjM). rsc.org This enzymatic reaction demonstrates high substrate scope and enantioselectivity, providing access to various chiral cyclohexenones, including those with all-carbon quaternary centers. rsc.org Mechanistic studies suggest that hydride transfer is likely the rate-limiting step in this biocatalytic reduction. rsc.org

Furthermore, the concept of deracemization, which converts a racemic mixture into a single enantiomer, is a highly efficient chemoenzymatic strategy. researchgate.netresearchgate.net For instance, the deracemization of 1,2-diol derivatives has been accomplished by combining a lipase-catalyzed hydrolysis for kinetic resolution with a subsequent Mitsunobu inversion to convert the remaining alcohol enantiomer into the desired product. researchgate.net While not directly applied to this compound itself, these chemoenzymatic principles offer promising and sustainable routes for accessing chiral dienone structures.

Compound Index

| Compound Name |

|---|

| This compound |

| Diethylzinc |

| Copper(I) trifluoromethanesulfonate (B1224126) (CuOTf) |

| Phenyldimethylsilylboronic acid pinacol (B44631) ester (PhMe₂Si-B(pin)) |

| Triethylaluminium |

| Majusculoic acid |

| Bromobenzene |

Elucidation of Chemical Reactivity and Mechanistic Pathways of Nona 3,5 Dien 2 One

Electrophilic and Nucleophilic Addition Reactions to the Conjugated Diene System

The conjugated diene system in nona-3,5-dien-2-one (B6155564) is susceptible to both electrophilic and nucleophilic addition reactions. The presence of the electron-withdrawing ketone group influences the reactivity and regioselectivity of these additions.

Regioselectivity and Stereoselectivity in Electrophilic Additions

Electrophilic additions to conjugated dienes can proceed via 1,2- or 1,4-addition pathways. In the case of this compound, the regioselectivity is influenced by the electronic effects of the ketone group and the stability of the resulting carbocation intermediate. Theoretical studies on related bicyclic diene systems suggest that both electronic and steric factors play a crucial role in determining the facial selectivity and regioselectivity of electrophilic additions. scispace.com For instance, in the addition of halogens to bicyclic nona-dienes, the endo-facial stereoselectivity is often favored due to a combination of these effects. scispace.com The pyramidalization of the double bonds and the electron density at the different faces of the molecule are key factors in predicting the outcome of these reactions. niscpr.res.in

The stability of the intermediate carbocation is a critical factor. In electrophilic additions to bicyclo[3.2.2]nona-6,8-diene, the rearranged bromocarbonium cation is the most stable among the cationic intermediates, and the ionic addition reaction proceeds through this cation. scispace.com The electron density in the highest occupied molecular orbital (HOMO) of the diene can also predict the site of electrophilic attack. niscpr.res.in

Table 1: Factors Influencing Regioselectivity and Stereoselectivity in Electrophilic Additions

| Factor | Description |

| Electronic Effects | The electron-withdrawing nature of the ketone group deactivates the conjugated system towards electrophilic attack and influences the stability of the carbocation intermediates. |

| Steric Effects | The steric hindrance around the double bonds can direct the incoming electrophile to the less hindered face of the molecule. |

| Intermediate Stability | The reaction proceeds through the most stable carbocation intermediate, which can be a result of resonance stabilization and hyperconjugation. |

| Pyramidalization of Double Bonds | The geometry of the double bonds can influence the accessibility of the different faces to the electrophile. niscpr.res.in |

Michael Addition Pathways and Nucleophilic Attack Mechanisms

The presence of the α,β-unsaturated ketone moiety in this compound makes it an excellent Michael acceptor. masterorganicchemistry.com Nucleophiles can add to the β-carbon (C5) of the conjugated system in a conjugate addition reaction. masterorganicchemistry.com This reaction is driven by the formation of a more stable enolate intermediate, which is then protonated to give the final product.

The general mechanism for a Michael addition involves:

Deprotonation of a suitable pronucleophile to form a nucleophile.

Nucleophilic attack of the nucleophile at the β-carbon of the α,β-unsaturated system.

Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

A variety of nucleophiles can participate in Michael additions, including enolates, amines, and thiols. masterorganicchemistry.com The reaction can be catalyzed by bases or, in some cases, by acids. Organocatalysis has also emerged as a powerful tool for asymmetric Michael additions. beilstein-journals.org For instance, thiourea-based catalysts have been shown to be effective in promoting Michael additions with high stereoselectivity. beilstein-journals.org

Cyclization and Rearrangement Reactions of this compound

The dienone structure of this compound makes it a suitable substrate for various cyclization and rearrangement reactions, which are valuable tools in the synthesis of complex cyclic molecules.

Intramolecular and Intermolecular Diels-Alder Reactions as Synthetic Tools

The conjugated diene system of this compound can act as the diene component in Diels-Alder reactions. ontosight.ai In an intermolecular Diels-Alder reaction, it would react with a dienophile to form a six-membered ring. The stereoselectivity of these reactions, leading to either endo or exo products, is governed by the well-established principles of the Diels-Alder reaction. oup.com

Intramolecular Diels-Alder reactions are particularly powerful for the construction of bicyclic and polycyclic systems. masterorganicchemistry.com For an intramolecular Diels-Alder reaction to be feasible, the diene and dienophile must be tethered by a chain of appropriate length, typically three or four atoms, to allow for the formation of a stable transition state. masterorganicchemistry.com

Nazarov Cyclization and Related Electrocyclic Transformations of Dienone Precursors

The Nazarov cyclization is a 4π-electrocyclic reaction of a divinyl ketone to form a cyclopentenone. wikipedia.org While this compound itself is not a divinyl ketone, related dienone precursors can undergo this transformation. The reaction is typically promoted by a Lewis acid or a protic acid. wikipedia.org The mechanism involves the formation of a pentadienyl cation, which then undergoes a conrotatory electrocyclization. wikipedia.org

For example, the acid-catalyzed cyclization of (E)- and (Z)-4,8-dimethylnona-3,7-dien-2-one has been studied. acs.org Similarly, the Nazarov cyclization of nona-3,6-dien-5-one has been reported to yield 2,3-diethylcyclopent-2-en-1-one. orgsyn.orgorgsyn.org The regioselectivity of the elimination step following the cyclization can be influenced by the substitution pattern of the dienone.

Table 2: Comparison of Cyclization Reactions

| Reaction | Substrate Type | Product | Key Features |

| Diels-Alder | Conjugated Diene + Dienophile | Cyclohexene derivative | [4+2] cycloaddition, high stereoselectivity. oup.com |

| Nazarov Cyclization | Divinyl Ketone | Cyclopentenone | 4π-electrocyclization, acid-catalyzed. wikipedia.org |

Photochemical Rearrangements and Their Mechanistic Investigations

The photochemistry of dienones can lead to a variety of interesting rearrangements. Upon irradiation, bicyclic dienones have been observed to undergo skeletal rearrangements. rsc.orgacs.org For example, bicyclo[3.3.1]nona-3,7-diene-2,6-dione rearranges photochemically to a tetracyclic dione (B5365651) through successive 1,2-acyl shifts. rsc.org

The specific photochemical behavior of this compound is not extensively documented in the provided search results. However, studies on analogous systems, such as 6-thia-α,β-unsaturated ketones, show that photoreactions can proceed through different pathways, including 1,3-sulfur shifts and skeletal rearrangements involving ketene (B1206846) intermediates. clockss.org The investigation of such reactions often involves low-temperature irradiation and spectroscopic detection of transient intermediates to elucidate the mechanistic pathways. clockss.org

Catalytic Transformations of this compound

This compound, as a conjugated dienone, possesses a reactive scaffold that is amenable to a variety of catalytic transformations. The conjugated system, consisting of two carbon-carbon double bonds and a carbonyl group, allows for regioselective and stereoselective functionalization, making it a valuable intermediate in organic synthesis. smolecule.com Catalytic methods are pivotal in controlling the outcomes of these transformations, particularly in hydrogenation, oxidation, and reduction reactions.

The catalytic hydrogenation of conjugated dienones like this compound is a complex process due to the presence of multiple reducible functional groups. The reaction can proceed through various pathways, leading to a mixture of products, including saturated ketones, unsaturated alcohols, and saturated alcohols. The selectivity of the hydrogenation is highly dependent on the choice of catalyst, solvent, and reaction conditions.

Mechanisms of Hydrogenation:

The hydrogenation of α,β,γ,δ-unsaturated ketones can occur through 1,2-, 1,4-, or 1,6-conjugate addition mechanisms. In the case of this compound, the likely initial sites of hydrogen addition are the C=C double bonds.

Heterogeneous Catalysis: Common heterogeneous catalysts for alkene hydrogenation include palladium on carbon (Pd/C), platinum dioxide (PtO2, Adams' catalyst), and Raney nickel. libretexts.orgopenstax.org The reaction occurs on the surface of the solid catalyst. libretexts.orgopenstax.org The process begins with the adsorption of molecular hydrogen onto the catalyst surface, followed by the complexation of the dienone to the metal. libretexts.orgopenstax.org Hydrogen atoms are then transferred to the adsorbed dienone. Typically, hydrogenation occurs with syn stereochemistry, where both hydrogen atoms add to the same face of the double bond. libretexts.orgopenstax.org Steric hindrance plays a significant role, with the catalyst approaching the less sterically hindered face of the molecule. libretexts.orgopenstax.org For this compound, this would influence the stereochemistry at the newly formed chiral centers at C4 and C5.

Homogeneous Catalysis: Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) and iridium-based complexes, offer high selectivity. rsc.orgresearchgate.net These reactions occur in the solution phase. Iridium catalysts, for instance, have been shown to be highly effective for the regio- and enantioselective monohydrogenation of dienones. rsc.orgresearchgate.net

Stereochemical Outcomes:

The stereochemical outcome of the hydrogenation of this compound is dictated by the catalyst and the substrate's geometry. The (3E,5E) isomer is the most common. nih.gov The hydrogenation can lead to the formation of several stereoisomers of nonan-2-one.

A generalized representation of the products from the catalytic hydrogenation of (3E,5E)-nona-3,5-dien-2-one is presented below. The exact ratios of these products would be determined empirically based on the specific catalytic system employed.

Table 1: Potential Products of Catalytic Hydrogenation of (3E,5E)-Nona-3,5-dien-2-one

| Product Name | Structure | Hydrogenation Pathway |

| (E)-Non-5-en-2-one | CH₃CH₂CH₂CH=CHCH₂CH₂COCH₃ | 1,4-Addition |

| (E)-Non-3-en-2-one | CH₃CH₂CH₂CH₂CH=CHCH₂COCH₃ | 1,6-Addition |

| Nonan-2-one | CH₃(CH₂)₆COCH₃ | Complete Hydrogenation |

| (3E,5E)-Nona-3,5-dien-2-ol | CH₃CH₂CH₂CH=CHCH=CHCH(OH)CH₃ | 1,2-Reduction of Carbonyl |

This table is illustrative and the formation and yield of each product are dependent on the specific reaction conditions.

Selective reduction of one of the double bonds is a significant challenge. However, iridium-based catalysts have demonstrated high regioselectivity in the monohydrogenation of dienones, favoring the reduction of the double bond that can adopt an (s)-cis conformation. rsc.org

The dienone moiety in this compound is susceptible to both oxidation and reduction, offering pathways to a diverse range of functionalized molecules.

Oxidation Pathways:

The electron-rich double bonds of the dienone system are the primary sites for oxidation.

Epoxidation: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can be used to form epoxides at one or both of the double bonds. The regioselectivity of epoxidation is influenced by the electronic nature of the double bonds. The C5-C6 double bond is generally more nucleophilic and thus more reactive towards epoxidation than the C3-C4 double bond, which is conjugated to the electron-withdrawing carbonyl group.

Dihydroxylation: Osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions can lead to the dihydroxylation of the double bonds, forming diols. Asymmetric dihydroxylation using Sharpless catalysts can provide enantiomerically enriched polyols.

Aerobic Oxidation: In some cases, catalyzed aerobic oxidation can lead to more complex rearranged products. For example, interrupted Nazarov trapping of dienones with pendant azides can react with atmospheric oxygen to form peroxy-bridged indolizidinones. nih.gov

Reduction Pathways:

Selective reduction of the dienone moiety is a powerful tool in synthesis.

Chemoselective Reduction of the Carbonyl Group: Reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the carbonyl group to a hydroxyl group, yielding (3E,5E)-nona-3,5-dien-2-ol, especially at low temperatures. ontosight.ai

Conjugate Reduction: The reduction of the carbon-carbon double bonds without affecting the carbonyl group is known as conjugate reduction. This can be achieved using various reagents. A combination of sodium borohydride and a catalytic amount of indium(III) chloride in acetonitrile (B52724) has been shown to exclusively reduce the α,β-carbon-carbon double bond in α,β,γ,δ-unsaturated systems. researchgate.net Copper hydride reagents are also effective for the 1,4-reduction of conjugated enones. orgsyn.org

Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions will typically reduce both the double bonds and the carbonyl group, leading to nonan-2-ol.

Table 2: Representative Oxidation and Reduction Reactions of this compound

| Reaction Type | Reagent | Major Product |

| Epoxidation | m-CPBA | 5,6-Epoxy-non-3-en-2-one |

| Dihydroxylation | OsO₄, NMO | 5,6-Dihydroxy-non-3-en-2-one |

| Carbonyl Reduction | NaBH₄, CeCl₃ | (3E,5E)-Nona-3,5-dien-2-ol |

| Conjugate Reduction | NaBH₄, InCl₃ | (E)-Non-3-en-2-one |

| Complete Reduction | LiAlH₄ | Nonan-2-ol |

This table provides examples of expected products. Actual product distribution may vary.

Kinetic Studies of this compound Reactions

While specific kinetic data for reactions of this compound are not extensively reported in the literature, general principles from studies on other dienones and unsaturated ketones can be applied. Kinetic analysis is crucial for understanding reaction mechanisms, optimizing reaction conditions, and controlling product selectivity. researchgate.netchemrxiv.org

The rates of reaction for this compound in various transformations would be influenced by several factors:

Substrate Concentration: In most cases, the reaction rate will show a first-order dependence on the concentration of the dienone.

Catalyst Concentration: For catalytic reactions, the rate is typically dependent on the catalyst concentration. The order of reaction with respect to the catalyst can provide insights into the formation of the active catalytic species.

Temperature: Reaction rates generally increase with temperature, and an Arrhenius plot can be used to determine the activation energy of the reaction.

Solvent: The polarity and coordinating ability of the solvent can significantly affect reaction rates, particularly for reactions involving charged intermediates or polar transition states.

Kinetic studies on dienone-phenol rearrangements, for instance, have shown that the rate of rearrangement is dependent on the acidity of the medium and the substitution pattern on the dienone. rsc.org In such reactions, the protonation of the carbonyl group is often a key step, and the basicity of the dienone affects the concentration of the reactive protonated intermediate. rsc.org An acetyl group, for example, has been found to reduce the basicity of a dienone but enhance the reactivity of the resulting cation. rsc.org

For catalytic hydrogenations, kinetic models can be complex, involving steps such as catalyst activation, substrate binding, hydrogen transfer, and product release. In some cases, an induction period is observed, which corresponds to the formation of the active catalyst. researchgate.net

Table 3: Factors Influencing Reaction Kinetics of this compound

| Factor | General Effect on Reaction Rate | Mechanistic Insight |

| Dienone Concentration | Increases with concentration | Determination of reaction order |

| Catalyst Loading | Increases with loading (up to a point) | Information on the catalytic cycle |

| Temperature | Increases with temperature | Calculation of activation parameters (Ea, ΔH‡, ΔS‡) |

| Solvent Polarity | Varies depending on the reaction | Elucidation of transition state polarity |

| Steric Hindrance | Decreases rate | Understanding of catalyst-substrate interaction |

The study of reaction kinetics provides a quantitative understanding of the factors that govern the reactivity of this compound, enabling the rational design of synthetic routes to desired products.

Theoretical and Computational Investigations of Nona 3,5 Dien 2 One Reactivity and Structure

Quantum Chemical Approaches for Electronic Structure and Reactivity Prediction

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These approaches solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, which in turn governs molecular structure and reactivity.

Ab initio and Density Functional Theory (DFT) are two pillars of modern computational chemistry used to determine the geometries and energies of molecules. nii.ac.jpconicet.gov.ar Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from quantum mechanical principles without experimental parameters. nii.ac.jp DFT, on the other hand, utilizes the electron density to calculate the energy of a system. conicet.gov.ar Hybrid DFT functionals, such as B3LYP, which combine aspects of both theories, are often favored for their balance of accuracy and computational cost in predicting chemical structures and frequencies. nii.ac.jp

For a molecule like nona-3,5-dien-2-one (B6155564), these methods would be used to optimize the geometry of its various possible conformers in the ground state. Furthermore, they are crucial for locating and characterizing transition state (TS) structures, which are the energy maxima along a reaction coordinate. researchgate.netresearchgate.net Identifying the transition state is essential for understanding the mechanism of chemical reactions, such as cycloadditions or nucleophilic attacks involving the dienone system. For instance, studies on the Diels-Alder reactions of cyclic trienes have successfully used DFT to identify transition states and calculate their energies, thereby explaining experimental outcomes. researchgate.net The accuracy of these calculations is highly dependent on the level of theory and the basis set used. nii.ac.jpconicet.gov.ar

Table 1: Representative Data from a DFT Calculation for a Dienone System (Note: This table is illustrative and does not represent actual data for this compound)

| Parameter | Method/Basis Set | Calculated Value |

|---|---|---|

| Ground State Energy | B3LYP/6-31G(d) | -425.1234 Hartrees |

| Dipole Moment | B3LYP/6-31G(d) | 3.5 Debye |

| Transition State Energy (Diels-Alder) | B3LYP/6-31G(d) | -580.9876 Hartrees |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. tutorsglobe.comnumberanalytics.com The energies and symmetries of the HOMO and LUMO determine whether a reaction is thermally or photochemically allowed, as famously described by the Woodward-Hoffmann rules. imperial.ac.uk For this compound, the HOMO would be associated with the conjugated π-system of the diene, making it susceptible to electrophilic attack, while the LUMO would be centered on the α,β-unsaturated ketone system, indicating its reactivity towards nucleophiles. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.net In cycloaddition reactions, the interaction between the diene's HOMO and a dienophile's LUMO (or vice-versa) is key to understanding the reaction's feasibility and stereochemistry. tutorsglobe.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. uni-muenchen.delibretexts.org It maps the electrostatic potential onto the electron density surface, using a color scale where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). uni-muenchen.deavogadro.cc For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen, highlighting its role as a hydrogen bond acceptor and its reactivity with electrophiles. nih.gov The conjugated diene portion would also show varying potential, guiding the regioselectivity of electrophilic additions. niscpr.res.in

Conformational Analysis and Energetic Profiles of this compound and Its Derivatives

Unlike rigid cyclic molecules, the flexible acyclic chain of this compound allows for multiple conformations due to rotation around its single bonds. A full conformational analysis is necessary to identify the most stable conformers and understand their relative populations. nih.govresearchgate.net Computational methods can be used to construct a potential energy surface (PES) by systematically rotating key dihedral angles and calculating the energy at each point. nih.gov

Studies on related systems, such as phenyl-substituted bicyclo[3.2.2]nona-3,6-dien-2-ones, have employed a range of quantum chemical techniques (semi-empirical, ab initio, MP2, and DFT) to determine preferred conformations. nii.ac.jpjst.go.jp These analyses reveal that the final geometry is a delicate balance of steric repulsions and stabilizing electronic effects. nii.ac.jpresearchgate.net For this compound, the key dihedral angles would be those around the C2-C3, C4-C5, and C5-C6 bonds. The resulting energetic profile would reveal the global minimum energy structure as well as the energy barriers for interconversion between different conformers. nii.ac.jp This information is critical, as the reactivity of the molecule can be highly dependent on the specific conformation that enters the reaction.

Table 2: Illustrative Relative Energies of this compound Conformers (Note: This table is illustrative and does not represent actual data for this compound)

| Conformer (Dihedral Angles) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|

| s-trans, s-trans | 0.00 | 75.1 |

| s-gauche, s-trans | 1.25 | 12.3 |

| s-trans, s-gauche | 1.40 | 9.8 |

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is an indispensable tool for mapping out the entire pathway of a chemical reaction, from reactants to products, including all intermediates and transition states. nih.gov This provides a detailed mechanistic understanding that is often difficult to obtain experimentally.

Many reactions involving dienones can proceed with specific facial selectivity (attack from one of two faces of a planar system) and regioselectivity (attack at a particular atom). niscpr.res.in For example, in the Diels-Alder reaction of this compound with a dienophile, computational models can predict whether the endo or exo product is favored by comparing the energies of the respective transition states. researchgate.net Similarly, in nucleophilic or electrophilic additions, FMO theory and MEP analysis can explain why an incoming reagent prefers one end of the conjugated system over another. niscpr.res.inuva.es Computational studies on the electrophilic addition of halogens to bicyclic dienes have shown that facial selectivity can be predicted by analyzing the pyramidalization of the double bonds and the electron density of the HOMO on each face. niscpr.res.inscispace.com These models can distinguish between concerted mechanisms, where bonds are formed and broken simultaneously, and stepwise mechanisms that involve discrete intermediates. uva.es

Once the transition state for a reaction has been located and verified (usually by frequency analysis showing one imaginary frequency), its energy relative to the reactants gives the activation energy barrier (ΔE‡). biochempress.com This barrier is a primary determinant of the reaction rate. researchgate.net Computational studies can provide quantitative estimates of these barriers, allowing for the comparison of different potential reaction pathways. nih.govbiochempress.com For instance, if a reaction can proceed through either a concerted or a stepwise mechanism, calculating the activation barriers for both pathways can reveal the favored route. uva.es By applying transition state theory, these calculated energy barriers can be used to estimate reaction rate constants, providing a direct link between theoretical calculations and experimental kinetics. researchgate.net

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools for exploring the dynamic nature of molecules and their interactions with the surrounding environment at an atomic level. aip.org While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of its dynamic behavior and intermolecular interactions can be thoroughly understood by examining computational studies on analogous α,β-unsaturated ketones and related organic molecules. These studies provide a robust framework for predicting the conformational landscape, flexibility, and non-covalent interactions of this compound in various environments.

The dynamic behavior of this compound is largely governed by the rotational freedom around its single bonds. The molecule's backbone consists of a nine-carbon chain with conjugated double bonds at the C3 and C5 positions and a ketone group at C2. The flexibility of the terminal propyl group and the methyl group attached to the carbonyl carbon arises from the relatively low energy barriers to rotation around the sp³-hybridized carbon-carbon single bonds, which are typically in the range of 3-5 kcal/mol. psu.edu

Molecular dynamics simulations allow for the exploration of how this compound interacts with solvent molecules. These intermolecular interactions are critical in determining the compound's solubility, reactivity, and spectroscopic properties. The primary sites for interaction are the oxygen atom of the carbonyl group, which can act as a hydrogen bond acceptor, and the hydrocarbon chain, which engages in van der Waals interactions.

In protic solvents, such as water or alcohols, the lone pairs of the carbonyl oxygen can form hydrogen bonds with the solvent's hydroxyl protons. Computational studies on the interaction of ketones with alcohols have shown that these hydrogen bonds are significant, with interaction energies that can be quantified. researchgate.netrsc.org For instance, the interaction energy of a ketone with a single methanol (B129727) molecule can be in the range of -3 to -5 kcal/mol. rsc.org

In aprotic polar solvents, such as acetone (B3395972) or dimethyl sulfoxide, the dominant interactions would be dipole-dipole forces between the polar carbonyl group of this compound and the polar functionalities of the solvent molecules. In nonpolar solvents like hexane, the interactions are primarily weaker London dispersion forces along the hydrocarbon backbone of the molecule. aip.org

The following data tables, derived from computational studies on analogous systems, provide representative values for the types of energies and barriers that would be relevant in molecular dynamics simulations of this compound.

Table 1: Representative Intermolecular Interaction Energies

This table illustrates the typical energies of non-covalent interactions between a ketone functional group and various solvent types, as predicted by computational chemistry methods. researchgate.netrsc.orgjlu.edu.cn

| Interaction Type | Solvent Analogue | Interacting Moiety on this compound | Representative Interaction Energy (kcal/mol) |

| Hydrogen Bonding | Methanol | Carbonyl Oxygen | -3.0 to -5.0 |

| Dipole-Dipole | Acetone | Carbonyl Group | -1.5 to -3.0 |

| Van der Waals (Dispersion) | Hexane | Alkyl Chain | -0.5 to -1.5 per CH₂ group |

Table 2: Estimated Rotational Energy Barriers

This table provides estimated energy barriers for rotation around key single bonds in this compound, based on computational studies of similar conjugated systems and alkanes. psu.eduuq.edu.au These barriers influence the conformational flexibility observed in molecular dynamics simulations.

| Bond in this compound | Type of Rotation | Estimated Rotational Barrier (kcal/mol) | Consequence for Dynamic Behavior |

| C2-C3 | s-cis / s-trans Isomerization | 1.5 - 4.0 | Determines the orientation of the carbonyl relative to the diene system. |

| C4-C5 | Rotation within the conjugated system | Higher due to conjugation | Limited flexibility within the diene moiety. |

| C6-C7 | Rotation of the terminal propyl group | 3.0 - 5.0 | High flexibility of the alkyl tail. |

Derivatives and Analogues of Nona 3,5 Dien 2 One: Synthesis and Structural Diversity

Synthesis of Chiral Nona-3,5-dien-2-one (B6155564) Derivatives and Their Stereochemical Purity

The generation of chiral molecules with high stereochemical purity is a cornerstone of modern organic synthesis, particularly for applications in pharmaceuticals and natural product synthesis. Chiral derivatives of this compound have been successfully synthesized using stereoselective methods, most notably through the aldol (B89426) reaction of reducing sugars.

A key strategy involves the reaction of protected monosaccharides with acetone (B3395972). For instance, the aldol condensation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and its galactose counterpart with acetone, catalyzed by aqueous potassium carbonate, affords chiral this compound derivatives. psu.edu This reaction proceeds stereoselectively to yield (3E,5Z,7S,8R)-7,8,9-tris(benzyloxy)-5-(benzyloxymethyl)this compound from the gluco-derivative and (3E,5Z,7R,8R)-7,8,9-tris(benzyloxy)-5-(benzyloxymethyl)this compound from the galacto-derivative. psu.edu A similar reaction with 2,3,5-tri-O-benzyl-D-ribofuranose yields a chiral octa-3,5-dien-2-one derivative. psu.edu These C-glycosyl compounds are valuable chiral synthons for further synthetic elaborations.

Another approach involves the synthesis of chiral dienylsilanes. The aldol reaction between β-silyl esters and α,β-unsaturated aldehydes, followed by decarboxylative elimination, can produce homochiral pentadienylsilanes. rsc.org This methodology has been applied to prepare derivatives such as (3Z,5E)-(8-methyl-8-methoxyethoxymethoxynona-3,5-dien-2-yl)trimethylsilane, which contains the core nona-3,5-diene structure and exhibits high stereochemical integrity. rsc.org The stereochemical purity of these products is often high, with diastereomeric ratios frequently exceeding 90:10, demonstrating the effectiveness of these stereocontrolled synthetic routes. rsc.org

Table 1: Synthesis of Chiral this compound Derivatives via Aldol Reaction

| Starting Sugar Derivative | Product | Stereochemistry | Reference |

|---|---|---|---|

| 2,3,4,6-tetra-O-benzyl-D-glucopyranose | 7,8,9-Tris(benzyloxy)-5-(benzyloxymethyl)this compound | (3E,5Z,7S,8R) | psu.edu |

| 2,3,4,6-tetra-O-benzyl-D-galactopyranose | 7,8,9-Tris(benzyloxy)-5-(benzyloxymethyl)this compound | (3E,5Z,7R,8R) | psu.edu |

Functionalization Strategies for the this compound Backbone

The reactivity of the conjugated dienone system allows for extensive functionalization, including the introduction of heteroatoms and modifications to the carbon skeleton through chain extension and alkylation.

The incorporation of heteroatoms such as nitrogen, oxygen, sulfur, and silicon into the dienone structure expands its chemical diversity and potential applications. The hetero-Diels-Alder reaction is a powerful method for synthesizing six-membered heterocyclic rings by using a dienone or a reaction partner containing a heteroatom. organic-chemistry.orgsigmaaldrich.com

Specific examples include:

Nitrogen and Oxygen: Cyclocondensation of dienones like N-benzyl-3,5-bis(arylidene)-piperidin-4-ones with malononitrile (B47326) can yield pyrano[3,2-c]pyridine derivatives, incorporating both oxygen and nitrogen. x-mol.net Further reactions can lead to naphthyridines and pyrimidonaphthyridines. x-mol.net Azabicyclo[3.3.1]nonane systems, which are important pharmacophores, can also be synthesized from dienone precursors. rsc.org

Sulfur: Hetero-Diels-Alder reactions between in situ-generated azoalkenes and thioketones provide a regioselective route to 1,3,4-thiadiazine derivatives. mdpi.com Similarly, the reaction of 1,3-dienes with the C=S group of 1,3-thiazol-5(4H)-thiones produces sulfur-containing spiroheterocycles. researchgate.net

Silicon: Chiral pentadienylsilanes, including a nona-3,5-dien-2-yl derivative, have been synthesized and used in stereoselective reactions, demonstrating the utility of silyl (B83357) groups in controlling reaction outcomes. rsc.org

Modifying the carbon framework of this compound analogues can be achieved through various C-C bond-forming reactions.

Alkylation: Grignard reactions are a classic method for alkylation. The reaction of vinylmagnesium bromide with oct-7-en-2-one, followed by oxidation of the resulting dienol, can produce a dienone structure, although controlling side reactions like enolization is crucial. researchgate.net A more controlled approach involves Suzuki cross-coupling, which has been used to stereoselectively synthesize ethyl-substituted conjugated dienones from vinyl triflates and vinylboronic acids. organic-chemistry.org

Chain Extension: Palladium-catalyzed reactions offer efficient methods for extending the carbon chain. For example, a three-carbon chain extension can be accomplished by reacting vinyl halides with acrolein acetals, providing a convenient route to conjugated dienals that are precursors to dienones. acs.org Other reports also describe chain elongation processes for the systematic synthesis of conjugated dienones. beilstein-journals.orgresearchgate.net

Design and Synthesis of Bicyclic, Tricyclic, and Spiro Systems Incorporating Dienone Moieties

The conjugated diene of the this compound scaffold is an ideal component for cycloaddition reactions, enabling the construction of complex polycyclic architectures.

Bicyclic Systems: The Diels-Alder reaction is the most prominent method for forming bicyclic systems. sigmaaldrich.com For example, cyclohepta-2,4-dienone, an isomer of a cyclic dienone, reacts with dienophiles to yield bicyclo[3.2.2]nonane frameworks. core.ac.uk The synthesis of bicyclo[3.3.1]nonane derivatives often involves intramolecular cyclization of functionalized cyclohexanone (B45756) precursors, which can be derived from dienones. rsc.orgresearchgate.net Additionally, the synthesis of bicyclo[6.1.0]nona-3,5-diene systems has been achieved through cyclopropanation followed by dehydrobromination, creating a fused bicyclic structure with a diene moiety. mdpi.comresearchgate.net

Tricyclic Systems: More complex tricyclic systems can be accessed from dienone precursors through tandem or cascade reactions. The intramolecular double Michael cyclization of an amino dienone has been employed in the total synthesis of the tricyclic marine alkaloid (+)-cylindricine C. nih.gov Photochemical routes, such as a tandem dienone-photorearrangement-cycloaddition (DPC) sequence, can convert cyclohexadienone substrates into highly functionalized, bridged tricyclic frameworks. nih.gov In other examples, dienones have been used to synthesize tricyclic enones, bislactones, and pyrimidonaphthyridine rings. x-mol.nettandfonline.comacs.org

Spiro Systems: Spirocyclic compounds containing a dienone moiety can be synthesized through various strategies. An enantioselective Conia-ene type reaction has been used to produce spiroisoxazolones, which are spiro[4.4]nona-diene systems. A hetero-Diels-Alder reaction of 1,3-dienes with 1,3-thiazol-5(4H)-thiones results in the formation of spiro[4.5]heterocycles containing sulfur. researchgate.net

Table 2: Examples of Polycyclic Systems Synthesized from Dienone Precursors

| System Type | Synthetic Method | Resulting Core Structure | Reference |

|---|---|---|---|

| Bicyclic | Diels-Alder Reaction | Bicyclo[3.2.2]nonane | core.ac.uk |

| Bicyclic | Intramolecular Cyclization | Bicyclo[3.3.1]nonane | rsc.orgresearchgate.net |

| Tricyclic | Double Michael Cyclization | Cylindricine Alkaloid Core | nih.gov |

| Tricyclic | Photorearrangement-Cycloaddition | Bridged Tricyclic Framework | nih.gov |

Structure-Reactivity Relationships in this compound Analogues and Mechanistic Insights

The reactivity of this compound and its analogues is governed by a combination of steric and electronic factors, the interplay of which dictates the outcome of chemical transformations. ox.ac.uk The conjugated system allows for reactions at multiple sites, and its behavior can be finely tuned by substituents.

Studies on cross-conjugated dienones, such as dibenzylidenecyclohexanones, show a clear relationship between the electronic properties of aromatic substituents and the electrochemical potentials and absorption spectra of the molecule. researchgate.net This correlation allows for the prediction of properties based on structure. For instance, extending the conjugation of a dienone scaffold has been shown to enhance its biological activity as a selective MAO-B inhibitor. acs.org

Mechanistic investigations have provided deep insights into the reactions of dienones.

Cycloadditions: The thermal [4+2] Diels-Alder reaction typically proceeds through a concerted, pericyclic mechanism where orbital symmetry and energy (HOMO-LUMO interactions) control the stereochemical outcome. organic-chemistry.orgsciforum.net In contrast, photochemical [2+2] cycloadditions of enones often occur via a stepwise mechanism involving triplet diradical intermediates. wikipedia.org

Superelectrophilic Activation: Under superelectrophilic conditions (e.g., in Brønsted superacids like CF₃SO₃H), linear conjugated dienones can undergo protonation on both the carbonyl oxygen and a carbon-carbon double bond. rsc.org This generates highly reactive O,C-diprotonated species that act as multi-centered electrophiles, leading to Friedel-Crafts-type reactions with arenes to form complex products like indanes and carbocyclic derivatives. rsc.org

Stereocontrol: The stereoselectivity of reactions can be influenced by steric and electronic effects. In reactions of chiral pentadienylsilanes, high anti-stereoselectivity is attributed primarily to the steric bulk of the silyl group. rsc.org In other systems, such as the Diels-Alder reactions of tropone (B1200060), reactivity can be dramatically enhanced by reversing the electronic nature of the system (umpolung). nsf.gov Converting tropone's electron-withdrawing carbonyl group into an electron-donating hydrazone anion induces antiaromaticity in the seven-membered ring, which raises the HOMO energy and massively accelerates the rate of normal-electron-demand cycloadditions. nsf.gov

This understanding of structure-reactivity relationships and reaction mechanisms is crucial for the rational design of synthetic routes that leverage the dienone scaffold to create structurally complex and functionally diverse molecules.

Biosynthetic Pathways and Enzymatic Transformations Involving Dienone Structures

Identification of Enzymatic Systems Catalyzing Dienone Biotransformations

The biotransformation of dienone structures is accomplished by a diverse array of enzymatic systems capable of catalyzing various reactions, including reductions, oxidations, and rearrangements. These enzymes are crucial for both the biosynthesis and degradation of complex natural products. Key enzyme families identified in the biotransformation of dienones and related unsaturated ketones include oxidoreductases, monooxygenases, and dioxygenases.

Ene-reductases, particularly those belonging to the Old Yellow Enzyme (OYE) family, are prominent in the biocatalysis of α,β-unsaturated carbonyls. For instance, an ene-reductase from Bacillus subtilis (YqjM) has been effectively used for the asymmetric desymmetrization of prochiral 2,5-cyclohexadienones, demonstrating high enantioselectivity and a broad substrate scope. nih.gov Imine reductases (IREDs) and reductive aminases (RedAms), which are NADPH-dependent oxidoreductases, also represent a growing class of biocatalysts used for the asymmetric synthesis of chiral amines from prochiral ketones, showcasing their potential to be engineered for dienone substrates. acs.orgrsc.org

Dioxygenases, such as intradiol and extradiol catechol dioxygenases, are involved in the degradation of aromatic compounds via dienone intermediates like muconic acid. warwick.ac.uk Non-heme iron (NHI) enzymes represent another functionally diverse class that performs a wide range of oxidative transformations and rearrangements in secondary metabolism, often involving dienone-like intermediates. chemrxiv.org

Furthermore, cytochrome P450 monooxygenases are well-known for their ability to carry out a wide variety of difficult chemical reactions, including the oxidation of unreactive positions on complex molecules, which can involve dienone intermediates. nih.gov Baeyer-Villiger monooxygenases (BVMOs) are another critical class; they catalyze the oxidation of ketones to esters or lactones, a reaction that can proceed with dienone substrates. rsc.org

A summary of these enzymatic systems is presented in the table below.

| Enzyme Class | Catalytic Function | Example(s) |

| Ene-reductases (OYE Family) | Asymmetric reduction of C=C double bonds | Bacillus subtilis YqjM for cyclohexadienone desymmetrization. nih.gov |

| Imine Reductases (IREDs) | Reductive amination of ketones | Engineered IREDs for synthesis of chiral amines. acs.orgrsc.org |

| Catechol Dioxygenases | Aromatic ring cleavage via dienone intermediates | Intradiol and extradiol dioxygenases in bacterial lignin (B12514952) degradation. warwick.ac.uk |

| Non-Heme Iron (NHI) Enzymes | Oxidative rearrangements | TropC enzyme in tropolone (B20159) biosynthesis. chemrxiv.org |

| Cytochrome P450 Monooxygenases | Regioselective oxidation | Tabersonine 16-hydroxylase in alkaloid biosynthesis. nih.gov |

| Baeyer-Villiger Monooxygenases (BVMOs) | Oxidation of ketones to esters/lactones | Enzymatic Baeyer-Villiger oxidation using molecular oxygen. rsc.org |

Mechanistic Enzymology Studies on Dienone-Modifying Enzymes

Mechanistic studies provide fundamental insights into how enzymes achieve their remarkable rate accelerations and selectivities in reactions involving dienone substrates. The catalytic strategies employed by these enzymes are diverse and finely tuned.

Radical-Based Mechanisms: Many non-heme iron (NHI) and radical SAM enzymes operate through radical-mediated transformations. chemrxiv.orgnih.gov The catalytic cycle often begins with the generation of a highly reactive radical, such as a 5'-deoxyadenosyl radical from SAM. nih.gov This radical then abstracts a hydrogen atom from the substrate, creating a substrate radical. nih.gov The fate of this intermediate dictates the final product, which can result from rearrangements, deaminations, or dehydrogenations. chemrxiv.orgnih.gov In-depth studies on enzymes like DesII have shown that the nature of the substrate radical determines the subsequent chemical steps. nih.gov

Hydride Transfer Mechanisms: Ene-reductases, such as YqjM from Bacillus subtilis, catalyze the reduction of activated C=C bonds via a hydride transfer mechanism. Kinetic isotope effect studies (kH/kD ≈ 1.8) on the reduction of cyclohexadienones indicate that the hydride transfer from the flavin mononucleotide (FMN) cofactor to the substrate is likely the rate-limiting step in the catalytic cycle. nih.gov

Oxygen Insertion Mechanisms: Baeyer-Villiger monooxygenases (BVMOs) utilize a fascinating mechanism for the oxidation of ketones. These enzymes employ a reduced flavin cofactor to activate molecular oxygen, forming a potent nucleophilic peroxyflavin intermediate. rsc.org This intermediate attacks the carbonyl carbon of the ketone substrate, leading to the formation of a tetrahedral intermediate known as a Criegee intermediate. The subsequent rearrangement and collapse of this intermediate result in the formation of an ester or lactone product. rsc.org

Acid/Base Catalysis: In enzymes like catechol dioxygenases, specific amino acid residues in the active site act as general acids or bases to facilitate the reaction. Mechanistic investigations using mutant enzymes and model chemical systems have been employed to probe the roles of these residues in the catalytic cycle. warwick.ac.uk

These varied mechanisms highlight the sophisticated chemical strategies that have evolved in nature to handle the reactivity of dienone and related unsaturated carbonyl functionalities.

Substrate Specificity and Engineering of Enzymes for Nona-3,5-dien-2-one (B6155564) Production

The practical application of enzymes in synthesis is often limited by their inherent substrate specificity, which has been evolutionarily optimized for a particular natural reaction. researchgate.net However, modern protein engineering techniques, including rational design and directed evolution, have become powerful tools to overcome these limitations and develop biocatalysts for non-natural substrates or reactions, such as the specific production of this compound. researchgate.netacs.org

Enzyme Engineering: Directed evolution, which mimics the process of natural selection in the laboratory, has been successfully used to tailor enzymes for specific industrial applications. This iterative process involves generating libraries of enzyme variants through mutagenesis, followed by high-throughput screening to identify mutants with desired properties, such as enhanced activity, altered substrate specificity, or improved stability. researchgate.net This approach has been used to engineer imine reductases for the synthesis of specific chiral amines and to expand the catalytic repertoire of cytochrome P450s to include non-natural carbene and nitrene transfer reactions. rsc.orgacs.org

For the production of a specific aliphatic dienone like this compound, one could envision engineering an existing enzyme. For example:

An alcohol dehydrogenase or oxidase could be engineered to accept nona-3,5-dien-2-ol as a substrate for its selective oxidation to the target ketone.

A polyketide synthase (PKS) system, which naturally produces polyene structures, could be engineered to assemble the specific nine-carbon backbone and introduce the desired ketone and unsaturation pattern. beilstein-journals.orgnih.gov

An ene-reductase could be evolved in the reverse direction (dehydrogenation) or a dehydrogenase could be engineered to introduce the conjugated double bonds into a saturated or partially saturated nonanone precursor.

While specific reports on engineering enzymes for this compound production are not prominent, the principles established from engineering catalysts for other ketones, alcohols, and unsaturated compounds provide a clear roadmap for how such a biocatalyst could be developed. rsc.orgbakerlab.org

Elucidation of Natural Formation Pathways in Biological Systems

This compound and structurally related compounds have been identified as volatile or semi-volatile components in various biological systems, suggesting the existence of natural biosynthetic pathways. The elucidation of these pathways often involves a combination of analytical chemistry to identify the compounds and biochemical studies to uncover their origins.

The nona-3,5-diene backbone has been found in natural products isolated from fungi. For example, 5[(3E,5E)-nona-3,5-dien-1-yl]benzene-1,3-diol was isolated from the culture of Aspergillus stellatus, a fungus associated with a marine sponge. researchgate.net This discovery confirms that the C9 dienyl moiety is accessible through fungal secondary metabolism, likely via a polyketide synthesis (PKS) pathway. beilstein-journals.org PKS pathways are known to generate a wide variety of linear polyene structures that can be subsequently modified by other enzymes to yield the final natural product. nih.gov

The direct precursor alcohol, nona-3,5-dien-2-ol, has been detected as a volatile compound generated during the autoclave treatment of brewer's spent grain, indicating its formation from the degradation of more complex biological macromolecules present in the grain, such as lipids or carbohydrates. oup.com Furthermore, closely related analogs like (E,E)-3,5-octadien-2-one and (E,Z)-octa-3,5-dien-2-one have been identified as volatile compounds in treated grains and other biological samples, suggesting a common biosynthetic or degradative origin. oup.comresearchgate.net

One plausible general pathway for the formation of such medium-chain unsaturated ketones is the oxidative degradation of polyunsaturated fatty acids or other lipids. This is analogous to the formation of C13-norisoprenoids, such as damascenone (B157320) (a cyclic dienone), which are potent aroma compounds derived from the enzymatic or photo-oxidative cleavage of carotenoids. researchgate.net For instance, the grasshopper ketone, a key C13 dienone precursor to damascenone, is formed from the cleavage of neoxanthin. researchgate.net A similar degradative pathway, starting from a longer-chain polyunsaturated fatty acid, could conceivably lead to the formation of this compound.

| Compound | Natural Source / Context | Plausible Pathway |

| 5[(3E,5E)-nona-3,5-dien-1-yl]benzene-1,3-diol | Marine sponge-associated fungus (Aspergillus stellatus) researchgate.net | Polyketide Synthesis (PKS) |

| Nona-3,5-dien-2-ol | Volatile from treated brewer's spent grain oup.com | Degradation of lipids/carbohydrates |

| (E,E)-3,5-Octadien-2-one | Volatile from treated brewer's spent grain oup.com | Degradation of lipids/carbohydrates |

| (E,Z)-Octa-3,5-dien-2-one | Volatile compound in various organisms researchgate.net | Fatty acid degradation |

| Damascenone (cyclic dienone) | Rose oil, fruits researchgate.net | Carotenoid degradation |

Advanced Analytical Methodologies in Nona 3,5 Dien 2 One Research

Spectroscopic Techniques for Complex Stereochemical Assignment and Reaction Monitoring

Spectroscopic methods are indispensable tools in the study of "Nona-3,5-dien-2-one," providing detailed information about its molecular structure, including the arrangement of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise three-dimensional structure of "this compound" in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, researchers can deduce the configuration (the permanent geometry) and conformation (the dynamic spatial arrangements) of the molecule.

¹H NMR and ¹³C NMR are fundamental in identifying the carbon skeleton and the attached protons. For instance, in a related compound, 5[(3E,5E)-nona-3,5-dien-1-yl]benzene-1,3-diol, the presence of the nona-3,5-dien-1-yl moiety was confirmed through detailed 1D and 2D NMR analyses, including COSY, HSQC, and HMBC spectra. nih.gov These techniques reveal which protons are coupled to each other and which protons are attached to specific carbon atoms, allowing for a complete assignment of the molecule's structure.

The magnitude of coupling constants (J-values) between protons on the double bonds is particularly important for assigning the E/Z configuration of the diene system in "this compound." Theoretical calculations, often performed in conjunction with experimental NMR data, can help to rationalize the observed chemical shifts and coupling constants, providing a more robust conformational analysis. nii.ac.jp

Table 1: Representative ¹H and ¹³C NMR Data for a This compound (B6155564) Moiety (Note: This is a representative table based on similar structures. Actual chemical shifts can vary based on substitution and solvent.)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (from 2D NMR) |

| 1 (CH₃) | ~ 0.9 (t) | ~ 14.0 | Correlates with H at C2 |

| 2 (CH₂) | ~ 1.4 (sextet) | ~ 22.5 | Correlates with H at C1 and C3 |

| 3 (CH) | ~ 5.8-6.2 (m) | ~ 125-135 | Correlates with H at C2 and C4 |

| 4 (CH) | ~ 6.0-6.5 (m) | ~ 128-140 | Correlates with H at C3 and C5 |

| 5 (CH) | ~ 6.0-6.5 (m) | ~ 128-140 | Correlates with H at C4 and C6 |

| 6 (CH) | ~ 5.8-6.2 (m) | ~ 125-135 | Correlates with H at C5 and C7 |

| 7 (CH₂) | ~ 2.1 (q) | ~ 32.0 | Correlates with H at C6 and C8 |

| 8 (CH₃) | ~ 2.1 (s) | ~ 27.0 | Correlates with Carbonyl Carbon |

| 9 (C=O) | - | ~ 198.0 | Correlates with H at C8 |

Infrared and Ultraviolet-Visible Spectroscopy for Conjugation and Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and the extent of conjugation in "this compound."

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. libretexts.org For "this compound," the most prominent absorptions would be:

C=O stretch: A strong absorption band in the region of 1650-1800 cm⁻¹ is indicative of the ketone functional group. core.ac.uk The exact position within this range can provide clues about conjugation.

C=C stretch: Absorptions in the 1600-1680 cm⁻¹ range correspond to the carbon-carbon double bonds of the diene system. openstax.org

=C-H stretch: Bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is part of a double bond. athabascau.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly sensitive to conjugated systems. The conjugated diene and the carbonyl group in "this compound" constitute a chromophore that absorbs UV light, promoting electrons from lower to higher energy molecular orbitals (π to π* transitions). youtube.com The wavelength of maximum absorbance (λmax) is directly related to the extent of conjugation; longer conjugated systems absorb at longer wavelengths. msu.edumasterorganicchemistry.com For a conjugated system like that in "this compound," the λmax is expected to be significantly shifted to a longer wavelength compared to a non-conjugated diene or ketone. azooptics.com This technique is valuable for confirming the presence of the conjugated system and can be used to monitor reactions that alter this system.

Chromatographic Methods for Separation, Isolation, and Purity Assessment in Synthetic Pathways

Chromatographic techniques are essential for the separation and purification of "this compound" from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like "this compound." It separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to determine the purity of a sample and to quantify the amount of "this compound" present. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, purification, and analysis of "this compound." Different column types and solvent systems can be employed to achieve optimal separation. acs.org For instance, normal-phase HPLC might be used with a non-polar solvent system, while reversed-phase HPLC would use a polar mobile phase. HPLC is particularly useful for isolating the desired stereoisomer of "this compound."

Column Chromatography: On a larger scale, column chromatography is a fundamental technique for the purification of "this compound." researchgate.net By carefully selecting the stationary phase (e.g., silica (B1680970) gel) and the eluting solvent system, "this compound" can be separated from starting materials, byproducts, and other impurities. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC).

Mass Spectrometry for Mechanistic Elucidation and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of "this compound" by analyzing the mass-to-charge ratio of its ions.

Under electron ionization (EI), the "this compound" molecule is ionized to form a molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The fragmentation pattern is a molecular fingerprint that can be used to identify the compound.

Key fragmentation pathways for "this compound" would likely involve:

α-Cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the formation of stable acylium ions. For "this compound," this could result in the loss of a methyl radical (CH₃•) or a hexadienyl radical. The formation of an acylium ion, [RCO]⁺, is a common fragmentation for ketones. libretexts.org

McLafferty Rearrangement: A characteristic rearrangement for ketones with a γ-hydrogen, involving the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the β-bond. This would result in the loss of a neutral alkene molecule. nih.gov

Cleavage of the Alkene Chain: Fragmentation can also occur along the dienyl chain, leading to a series of ions that can help to deduce the structure of the hydrocarbon portion of the molecule.

The analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS) to determine the exact elemental composition of the fragments, is crucial for confirming the structure of "this compound" and for elucidating reaction mechanisms.

Table 2: Potential Mass Spectrometry Fragmentation of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 138 | [C₉H₁₄O]⁺• | Molecular Ion (M⁺•) |

| 123 | [C₈H₁₁O]⁺ | Loss of CH₃• (α-cleavage) |

| 95 | [C₆H₇O]⁺ | α-cleavage with loss of C₃H₇• |

| 81 | [C₆H₉]⁺ | Cleavage of the dienyl chain |

| 67 | [C₅H₇]⁺ | Cleavage of the dienyl chain |

| 43 | [CH₃CO]⁺ | α-cleavage leading to acylium ion |

Integration of Analytical Techniques with Computational Predictions for Structural Validation

The most comprehensive understanding of "this compound" is achieved by integrating data from various analytical techniques with computational chemistry. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict molecular geometries, NMR chemical shifts, and vibrational frequencies. nii.ac.jp

By comparing the computationally predicted data with the experimental results from NMR and IR spectroscopy, a high level of confidence in the structural assignment can be achieved. For example, if the calculated NMR spectrum for a particular stereoisomer of "this compound" closely matches the experimental spectrum, this provides strong evidence for that specific configuration and conformation. rsc.org Similarly, comparing calculated and experimental IR frequencies can validate the assignment of absorption bands to specific functional groups and vibrational modes. This integrated approach is a powerful strategy for the unambiguous structural validation of complex molecules like "this compound."

Strategic Applications of Nona 3,5 Dien 2 One in Contemporary Chemical Research

Nona-3,5-dien-2-one (B6155564) as a Versatile Synthetic Intermediate and Building Block

The reactivity profile of this compound makes it an important precursor for the synthesis of a wide array of organic compounds. The conjugated system allows for both 1,2- and 1,4-additions, while the ketone functionality can be manipulated to introduce further complexity.

One of the primary applications of this compound as a synthetic intermediate is in pericyclic reactions, particularly the Diels-Alder reaction. In this context, the diene component of this compound can react with a dienophile to form a six-membered ring, a common structural motif in many natural products and biologically active molecules. The electron-withdrawing nature of the acetyl group can influence the regioselectivity and stereoselectivity of the cycloaddition, providing a handle for controlling the architecture of the resulting adduct.

Furthermore, this compound can serve as a precursor to various functionalized derivatives. For instance, selective reduction of the ketone can yield the corresponding alcohol, nona-3,5-dien-2-ol, which can then be used in subsequent transformations. The double bonds within the diene system are also amenable to various modifications, such as hydrogenation, epoxidation, or dihydroxylation, leading to a diverse range of saturated and functionalized nonane derivatives.

The table below summarizes some of the key transformations where this compound acts as a versatile building block.

| Reaction Type | Reagent/Conditions | Product Type |

| Diels-Alder Reaction | Dienophile (e.g., maleic anhydride) | Cyclohexene derivatives |

| 1,4-Conjugate Addition | Organocuprates (e.g., R₂CuLi) | β-Substituted ketones |

| Reduction | NaBH₄, LiAlH₄ | Nona-3,5-dien-2-ol |

| Epoxidation | m-CPBA | Epoxidized nonenones |

Utilization in the Construction of Complex Organic Architectures

The strategic incorporation of the this compound framework has been instrumental in the total synthesis of several complex natural products. Its ability to participate in key bond-forming reactions allows for the efficient assembly of intricate molecular skeletons.

A notable application of dienones like this compound is in the Nazarov cyclization, a powerful method for the synthesis of cyclopentenones. wikipedia.org This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. While this compound itself is a conjugated dienone rather than a divinyl ketone, its derivatives can be engineered to undergo such cyclizations, providing access to five-membered ring systems that are prevalent in numerous natural products, including prostaglandins and jasmone. wikipedia.org